(2-Oxopyrrolidin-1-yl)acetic acid chemical properties and structure
(2-Oxopyrrolidin-1-yl)acetic acid chemical properties and structure
An In-depth Technical Guide to (2-Oxopyrrolidin-1-yl)acetic Acid
Abstract
(2-Oxopyrrolidin-1-yl)acetic acid, also known as 2-Oxo-1-pyrrolidineacetic acid, is a chemical compound with the molecular formula C6H9NO3.[1] It is recognized both as a key impurity (Impurity D) of Piracetam, a nootropic drug, and as a valuable reagent in the synthesis of novel pharmaceutical compounds, such as pyrazolopyridines which act as PDE4B inhibitors.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identifiers
The molecule consists of a 2-pyrrolidone ring N-substituted with an acetic acid group. The structural identifiers and representations are crucial for database searches and unambiguous identification.
Caption: 2D structure of (2-Oxopyrrolidin-1-yl)acetic acid.
Table 1: Chemical Identifiers and Structural Representations
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)acetic acid | [1] |
| CAS Number | 53934-76-2 | [1][2] |
| Molecular Formula | C6H9NO3 | [1][3] |
| Canonical SMILES | C1CC(=O)N(C1)CC(=O)O | [1] |
| InChI | InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | [1] |
| InChIKey | JGPIWNNFLKDTSR-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Oxo-1-pyrrolidineacetic acid, Piracetam EP Impurity D |[1][2] |
Physicochemical Properties
The physicochemical properties of (2-Oxopyrrolidin-1-yl)acetic acid are summarized below. These properties are essential for understanding its behavior in various solvents and under different experimental conditions.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 143.14 g/mol | [1][3] |
| Monoisotopic Mass | 143.058243149 Da | [1][4] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 143°C (from benzene) | [2][3] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.75 ± 0.10 | [2][4] |
| XLogP3-AA | -0.6 | [4] |
| Topological Polar Surface Area | 57.6 Ų | [4] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry |[2] |
Experimental Protocols: Synthesis
A common laboratory-scale synthesis involves the debenzylation of a benzyl ester precursor via catalytic hydrogenation.[2][3]
Protocol: Synthesis from Benzyl (2-oxopyrrolidin-1-yl) acetate [2][3]
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Dissolution: Dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23 °C).
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Catalyst Addition: Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.
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Degassing: Deoxygenate the reaction mixture using a vacuum pump.
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Hydrogenation: Place the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir.
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Reaction Monitoring: Allow the reaction to proceed for 3 hours.
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Filtration: Filter the reaction mixture through a diatomaceous earth pad to remove the Pd/C catalyst.
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Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.
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Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, (2-Oxopyrrolidin-1-yl)acetic acid. The reported yield is quantitative (143 mg, 100%).[2][3]
Caption: Workflow for the synthesis of (2-Oxopyrrolidin-1-yl)acetic acid.
Applications and Logical Relationships
This compound holds a dual role in the pharmaceutical landscape. It is primarily known as a process impurity in the manufacturing of Piracetam. However, its chemical structure also makes it a useful building block for more complex molecules. Notably, it has been used as a reagent in the preparation of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[2]
Caption: Logical relationships of (2-Oxopyrrolidin-1-yl)acetic acid.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-Oxopyrrolidin-1-yl)acetic acid is classified as an eye irritant.[1][2]
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Hazard Statements :
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Precautionary Statements :
It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a dry, well-sealed container at room temperature.[2]
